7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming. The compound possesses the molecular formula C₉H₈N₂O₃ and exhibits a molecular weight of 192.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 1190318-94-5, providing a unique identifier for chemical database searches and regulatory documentation.
The structural framework consists of a bicyclic system wherein a pyrrole ring is fused to a pyridine ring in a [3,2-b] configuration. This specific fusion pattern indicates that the pyrrole ring shares carbons 3 and 2 with carbons b and a of the pyridine ring, respectively. The methoxy substituent (-OCH₃) is positioned at the 7-position of the fused ring system, while the carboxylic acid functional group (-COOH) occupies the 3-position of the pyrrole portion.
The heterocyclic framework demonstrates the characteristic features of both constituent ring systems. The pyrrole component contributes its electron-rich aromatic character, while the pyridine moiety provides electron-deficient properties due to the nitrogen atom's electronegativity. This combination creates a unique electronic environment that influences the compound's reactivity patterns and potential biological interactions.
Historical Context in Heterocyclic Chemistry Research
The development of pyrrolopyridine chemistry traces its origins to fundamental research on pyrrole derivatives conducted in the mid-twentieth century. Early investigations into 1H-pyrrolo[2,3-b]pyridines revealed significant synthetic challenges and opportunities for structural modification. Research from 1969 demonstrated that pyrrolopyridine systems undergo various electrophilic substitution reactions, including nitration, nitrosation, bromination, and iodination, predominantly occurring at the 3-position of the pyrrole ring.
Historical synthesis approaches for pyrrolopyridine derivatives evolved from modifications of classical indole synthesis methodologies. The Madelung synthesis and Fischer indole synthesis served as foundational templates for developing pyrrolopyridine construction strategies. These early synthetic routes provided researchers with reliable methods for accessing the basic pyrrolopyridine framework, enabling subsequent functionalization studies.
The progression of pyrrolopyridine chemistry accelerated significantly with advances in transition metal catalysis. Recent developments in metal-catalyzed cyclization reactions have revolutionized the synthesis of nitrogen-containing heterocycles, including pyrrolopyridines. Manganese-catalyzed cyclization methods, introduced in 2019, demonstrated the formation of pyrrolopyridine derivatives through radical pathways involving the simultaneous formation of multiple carbon-carbon and carbon-nitrogen bonds.
Iron-catalyzed approaches have also contributed substantially to pyrrolopyridine synthesis methodology. These cost-effective catalytic systems enable the construction of highly substituted pyrrolopyridine frameworks from readily available starting materials. The development of rhodium-catalyzed carbon-hydrogen activation strategies has further expanded the synthetic toolkit available for pyrrolopyridine construction, providing access to previously challenging substitution patterns.
Positional Isomerism in Pyrrolopyridine Carboxylic Acid Derivatives
Positional isomerism within pyrrolopyridine carboxylic acid derivatives represents a crucial aspect of structure-activity relationships in this compound class. The target compound, this compound, exhibits specific positional arrangements that distinguish it from related structural isomers.
The [3,2-b] fusion pattern of the target compound differs significantly from the [2,3-c] isomeric arrangement found in 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid. While both compounds share identical molecular formulas and molecular weights, their distinct ring fusion patterns result in different electronic properties and reactivity profiles. The [2,3-c] isomer has been investigated as a potential building block for platelet-derived growth factor-beta receptor inhibitors, demonstrating the importance of positional variations in biological activity.
Substitution pattern variations also contribute to isomeric diversity within this chemical family. The 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid represents a positional isomer where the methoxy group occupies the 5-position rather than the 7-position. This substitution pattern modification, while maintaining the same [3,2-b] fusion arrangement, creates distinct molecular environments that can significantly impact chemical and biological properties.
The electronic implications of these positional variations extend beyond simple structural differences. The placement of electron-donating methoxy groups at different positions within the pyrrolopyridine framework creates distinct charge distribution patterns. These electronic variations influence both the compounds' reactivity toward electrophilic and nucleophilic reagents and their potential interactions with biological targets.
Synthetic accessibility also varies among these positional isomers, with different synthetic routes required to access specific substitution patterns. The development of selective synthetic methodologies for individual isomers remains an active area of research, particularly as structure-activity relationship studies reveal the importance of precise substitution patterns for desired biological activities.
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-10-7-5(9(12)13)4-11-8(6)7/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBVZIHXFEGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696677 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-94-5 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS: 1190318-94-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active nitrogen heterocycles.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[3,2-B]pyridine exhibit significant antimicrobial activity. For instance, compounds with carboxylic acid groups have shown enhanced potency against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has been evaluated for its antitumor effects in several studies. A notable study demonstrated that derivatives of pyrrolo[3,2-B]pyridine inhibited the proliferation of breast cancer cells (4T1 line) and induced apoptosis. The mechanism appears to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties for pyrrolo[3,2-B]pyridine derivatives. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects that are beneficial in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the carboxylic acid group is crucial for binding to target enzymes involved in cancer progression and microbial resistance.
- Modulation of Signal Transduction : The compound may interfere with signaling pathways related to cell proliferation and survival, particularly in cancer cells.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to 7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid exhibit significant anticancer properties. Research has focused on its potential as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of pyrrolopyridine structures are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Preliminary studies have shown that pyrrolopyridine derivatives can interact with neurotransmitter systems, which may lead to the development of novel treatments for conditions such as depression and anxiety. The modulation of serotonin receptors by these compounds is an area of active research.
Material Science Applications
1. Organic Electronics
this compound is being explored in the field of organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices could enhance the performance of electronic devices by improving charge transport properties.
2. Coatings and Polymers
The compound's reactivity allows it to be used in synthesizing coatings and polymers with enhanced thermal stability and mechanical properties. Studies are underway to evaluate its effectiveness as a cross-linking agent in polymer formulations, which could lead to the development of more durable materials for industrial applications.
Environmental Applications
1. Environmental Monitoring
Given its chemical structure, there is potential for using this compound in environmental monitoring as a marker for specific pollutants. Research is being conducted to assess its stability and detectability in various environmental matrices, which could aid in tracking contamination sources.
2. Bioremediation
The compound's properties may also be leveraged in bioremediation efforts, particularly in the degradation of hazardous organic pollutants. Studies are exploring the use of microbial consortia that can metabolize pyrrolopyridine derivatives, which may contribute to more effective cleanup strategies for contaminated sites.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthesis:
Key Observations:
Substituent Position and Heterocycle Core :
- The pyrrolo[3,2-b]pyridine core in the target compound distinguishes it from analogs like pyrrolo[2,3-c]pyridine () and pyrazolo[3,4-b]pyridine (). These differences influence aromaticity, solubility, and binding interactions in biological systems.
- Methoxy vs. Methyl/Chloro : The electron-donating methoxy group (7-OCH₃) in the target compound contrasts with electron-withdrawing groups (e.g., 5-Cl in ), affecting reactivity and solubility .
Yields for analogs range from 71% (chloro derivative, ) to 86% (methyl derivative, ).
Physicochemical Properties :
- Melting Points : The pyrrolo[2,3-c]pyridine isomer (10d) has a high melting point (~270°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group .
- Spectral Data : IR spectra of carboxylic acid derivatives consistently show C=O stretches near 1718–1730 cm⁻¹, while methoxy groups exhibit characteristic ¹H-NMR signals at δ ~4.0 .
Applications: The target compound’s commercial discontinuation () suggests specialized use, whereas analogs like the thieno[3,2-b]pyridine derivative () are explored for drug development due to enhanced reactivity.
Research Findings and Trends
- Bioactivity : Methoxy-substituted pyrrolopyridines are less reactive than halogenated analogs but offer improved metabolic stability, making them favorable in kinase inhibitor design .
- Structural Optimization : Positional isomerism (e.g., 6-OCH₃ vs. 7-OCH₃) can fine-tune electronic properties for target-specific interactions .
Preparation Methods
Starting Material
- 7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde
Oxidizing Agents
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
Reaction Conditions
- Typical oxidation involves stirring the aldehyde with the oxidizing agent in an aqueous or organic solvent under controlled temperature (room temperature to reflux).
- The reaction time varies from 1 to several hours depending on scale and conditions.
- After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification.
Outcome
- The aldehyde group is converted to the carboxylic acid, yielding 7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid with high purity.
- This method is widely used due to its straightforward approach and good yields.
| Step | Reagent/Condition | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | KMnO₄ or CrO₃, solvent | Oxidation of aldehyde to acid | 70-90 | Mild conditions preferred |
| 2 | Work-up (quench, filtration) | Isolation of product | Purification by recrystallization |
Multi-Step Synthesis from Pyridine Derivatives
Starting Materials
- 7-Methoxypyridine derivatives (prepared by nucleophilic substitution of 2-chloropyridines with sodium methoxide)
- Diethyl oxalate
- Potassium tert-butoxide (t-BuOK)
Synthetic Sequence
-
- 2-Chloropyridine derivatives react with sodium methoxide to introduce the methoxy group at the 7-position.
-
- The methoxypyridine intermediates react with diethyl oxalate in the presence of a strong base such as potassium tert-butoxide to form the corresponding oxalate derivatives.
-
- The oxalate intermediates undergo cyclization under reflux conditions.
- Reduction steps using iron in aqueous ammonium chloride solution and tetrahydrofuran (THF) help avoid halogen displacement and complete the formation of the pyrrolopyridine core.
-
- The ester intermediates are hydrolyzed under reflux with sodium hydroxide in ethanol, followed by acidification to precipitate the carboxylic acid.
Reaction Conditions and Yields
- Reflux times vary from 1 to 2 hours for hydrolysis.
- Yields for the carboxylic acid products range from 70% to 95%.
- Purification is typically by filtration and drying.
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sodium methoxide, nucleophilic sub. | Introduce methoxy group | 70-75 | From 2-chloropyridine |
| 2 | Diethyl oxalate, t-BuOK | Formation of oxalate intermediate | 50-75 | Base-promoted reaction |
| 3 | Iron, NH4Cl, THF | Reduction and cyclization | 60-85 | Avoids halogen displacement |
| 4 | NaOH, EtOH reflux, acidification | Hydrolysis to carboxylic acid | 71-95 | Final product isolation |
Additional Synthetic Notes
- The reaction intermediates may exist in tautomeric forms, which can affect purification and characterization.
- Use of catalysts such as dimethylaminopyridine (DMAP) and coupling agents like EDCI can facilitate downstream modifications but are less common in the direct preparation of the acid.
- The methoxy substituent influences the electronic properties, which can affect reaction rates and yields.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidation of Aldehyde | 7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde | KMnO₄ or CrO₃, aqueous/organic solvent, mild heating | 70-90 | Simple, direct conversion | Requires aldehyde precursor |
| Multi-step from Pyridine Derivatives | 2-Chloropyridine derivatives | Sodium methoxide, diethyl oxalate, t-BuOK, Fe/NH4Cl, NaOH reflux | 70-95 | High overall yield, scalable | Multi-step, longer synthesis |
Research Findings and Analysis
- The oxidation route is favored for rapid access to the acid when the aldehyde is readily available.
- Multi-step synthesis allows for structural variation at the pyridine ring, enabling access to analogs.
- Yields and purity depend heavily on reaction conditions such as temperature, solvent choice, and reagent quality.
- Studies report that the carboxylic acid product is obtained as a white crystalline solid with melting points consistent with literature values, confirming structural integrity.
- The methoxy group at the 7-position plays a critical role in directing the reactivity and stability of intermediates during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via oxidation of methoxy-substituted pyrrolopyridine precursors using potassium permanganate in aqueous acidic conditions (e.g., HCl), followed by purification via recrystallization or column chromatography. For example, similar methoxypyridinecarboxylic acids were synthesized with ~47% yield using KMnO₄ oxidation under reflux . Purity (>95%) is achievable through HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Key signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons in the δ 7.0–8.5 ppm range. Carboxylic acid protons may appear as broad signals (~δ 9–10 ppm) .
- LC-MS : ESI-MS in negative mode typically shows [M–H]⁻ ions. Confirm molecular weight with high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C₉H₈N₂O₃: C 54.92%, H 4.57%, N 9.15%) .
Q. How does the methoxy group influence solubility and stability under varying pH conditions?
- Methodological Answer : The methoxy group enhances lipophilicity, reducing aqueous solubility. Solubility can be improved using DMSO or methanol as co-solvents. Stability studies (pH 1–10, 25–37°C) should monitor degradation via HPLC. Carboxylic acid groups may protonate/deprotonate at pH 3–5, affecting reactivity .
Advanced Research Questions
Q. What strategies address challenges in regioselective functionalization of the pyrrolopyridine core?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) enable aryl/heteroaryl substitutions .
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during functionalization to prevent side reactions .
Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Validate with MD simulations (GROMACS) to assess stability .
- QSAR : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity against kinase targets .
Q. What experimental evidence resolves contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293) to confirm activity ranges .
- Metabolic Stability : Compare hepatic microsome half-life (e.g., human vs. mouse) to explain species-specific discrepancies .
Q. How does stereochemistry at the pyrrolidine ring (if applicable) affect pharmacological profiles?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Test isolated enantiomers in vitro for differences in target binding (e.g., SPR assays) .
- X-ray Crystallography : Resolve crystal structures of enantiomer-target complexes to identify stereospecific interactions .
Key Considerations for Experimental Design
- Contradiction Management : Replicate conflicting studies (e.g., bioactivity assays) under identical conditions (pH, temperature, cell line) to isolate variables .
- Advanced Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) for polar impurities .
- Safety Protocols : Handle intermediates with reactive groups (e.g., boronic acids) under inert atmospheres to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
